

# A Comparative Guide to PHD Inhibitors: JNJ-42041935 Versus Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-42041935 |           |
| Cat. No.:            | B608221      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational prolyl hydroxylase domain (PHD) inhibitor **JNJ-42041935** against commercially available PHD inhibitors such as roxadustat, daprodustat, and vadadustat. The focus is on providing a data-driven comparison of their efficacy, safety, and, where available, cost-effectiveness to inform research and drug development decisions.

## Introduction to PHD Inhibitors

Prolyl hydroxylase domain (PHD) enzymes are crucial regulators of the hypoxia-inducible factor (HIF) pathway.[1][2][3] By inhibiting PHD enzymes, these small molecules prevent the degradation of HIF-α, leading to the activation of downstream genes involved in erythropoiesis, iron metabolism, and angiogenesis.[2][3] This mechanism of action has led to the development of several PHD inhibitors for the treatment of anemia associated with chronic kidney disease (CKD).[2][3]

**JNJ-42041935** is a potent and selective inhibitor of PHD1, PHD2, and PHD3.[4][5] While currently available for research purposes, it represents a valuable tool for investigating the therapeutic potential of PHD inhibition. This guide compares its preclinical profile with the clinical and economic data of approved PHD inhibitors.

## **Data Presentation**



**Table 1: Comparative Efficacy of PHD Inhibitors** 

| Inhibitor    | Study Population                                 | Key Efficacy<br>Endpoints                   | Results                                                                                                                     |
|--------------|--------------------------------------------------|---------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| JNJ-42041935 | Inflammation-induced<br>anemic rats              | Hemoglobin,<br>Hematocrit,<br>Reticulocytes | 100 µmol/kg/day for 14 days reversed anemia. A 5-day treatment increased hemoglobin by 2.3 g/dl and hematocrit by 9%.[4][6] |
| Roxadustat   | Non-dialysis-<br>dependent CKD<br>patients       | Hemoglobin response rate                    | Significantly higher rate of clinical response compared to placebo.[7][8]                                                   |
| Daprodustat  | Non-dialysis and dialysis-dependent CKD patients | Change in<br>Hemoglobin from<br>baseline    | Non-inferior to darbepoetin alfa in maintaining hemoglobin levels.[9]                                                       |
| Vadadustat   | Dialysis-dependent<br>CKD patients               | Change in<br>Hemoglobin from<br>baseline    | Non-inferior to darbepoetin alfa in increasing hemoglobin levels.[11][12]                                                   |
| Molidustat   | Non-dialysis and dialysis-dependent CKD patients | Change in<br>Hemoglobin from<br>baseline    | Effective in maintaining hemoglobin concentrations, comparable to darbepoetin and epoetin.[13]                              |

**Table 2: Cost-Effectiveness of Commercial PHD Inhibitors** 



| Inhibitor   | Comparator                                      | Country/Perspectiv | Key Findings                                                                                                                |
|-------------|-------------------------------------------------|--------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Roxadustat  | Erythropoiesis-<br>Stimulating Agents<br>(ESAs) | UK                 | Less costly and more effective, with a 67% probability of being cost-effective at a £20,000/QALY threshold.[14][15]         |
| Roxadustat  | Placebo                                         | China              | Cost-effective at a<br>willingness-to-pay<br>threshold of \$29,295<br>per QALY.[7][8]                                       |
| Daprodustat | Darbepoetin alfa &<br>Epoetin alfa              | Canada             | Less costly and produced more quality-adjusted life years (QALYs).[16]                                                      |
| Vadadustat  | ESAs                                            | UK                 | Less effective and less costly on average, but considered costeffective at a £20,000/QALY threshold due to lower costs.[12] |
| Vadadustat  | Darbepoetin alfa                                | -                  | Oral administration could reduce annual treatment costs by approximately \$2500 per patient compared to ESAs.[11]           |

Note: Cost-effectiveness data for **JNJ-42041935** is not available as it is an investigational compound.



# Experimental Protocols JNJ-42041935: In Vivo Efficacy in a Rat Model of Inflammation-Induced Anemia

- Animal Model: Lewis rats were used to induce anemia through chronic inflammation.
- Dosing: JNJ-42041935 was administered orally at a dose of 100 μmol/kg once daily for 14 consecutive days.[4][5][6]
- Blood Collection and Analysis: Blood samples were collected to measure hemoglobin, hematocrit, and reticulocyte counts to assess the reversal of anemia.[4][6]

# Cost-Effectiveness Analysis of Roxadustat (UK Perspective)

- Model: A cohort-based Markov model was developed for a hypothetical cohort of 1,000 patients with anemia of non-dialysis-dependent CKD.[14]
- Health States: The model incorporated eight health states representing the hemoglobin level of each patient.[14]
- Data Source: The model was informed by individual patient-level data from the roxadustat global phase 3 clinical trial program.[14]
- Outcome Measures: The analysis compared the costs and quality-adjusted life years (QALYs) of roxadustat versus erythropoiesis-stimulating agents (ESAs).[14]

# **Mandatory Visualization**





Click to download full resolution via product page

Caption: HIF- $1\alpha$  signaling pathway under normoxic and hypoxic conditions with PHD inhibition.





#### Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating the efficacy of a PHD inhibitor in an animal model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. scbt.com [scbt.com]
- 2. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]

# Validation & Comparative





- 5. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ-42041935 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 7. The efficacy and economic evaluation of roxadustat treatment for anemia in patients with kidney disease not receiving dialysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved Vadadustat for chronic kidney disease (CKD) patients PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vadadustat for treating symptomatic anaemia in adults having dialysis for chronic kidney disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a health economic model to evaluate the cost-effectiveness of roxadustat in treating anemia associated with non-dialysis-dependent chronic kidney disease
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Comparative Guide to PHD Inhibitors: JNJ-42041935
   Versus Commercial Alternatives]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b608221#cost-effectiveness-of-jnj-42041935-vs-other-commercial-phd-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com